Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate

Description

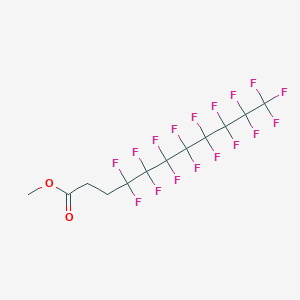

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is a perfluorinated methyl ester derived from its parent acid, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid (CAS 34598-33-9, molecular formula C₁₁H₅F₁₇O₂) . The compound features a linear 11-carbon chain with 17 fluorine atoms substituted along positions 4–11, terminating in a methyl ester group. This dense fluorination confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable in materials science, surfactants, and pharmaceutical intermediates .

Properties

IUPAC Name |

methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F17O2/c1-31-4(30)2-3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPFGNWUIUUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895667 | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132424-37-4 | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132424-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate typically involves the esterification of the corresponding perfluorinated carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of fluorinated solvents can enhance the solubility of reactants and products, facilitating the separation and purification processes.

Chemical Reactions Analysis

Polymerization and Surface Modification

The compound’s perfluorinated chain enables its use in synthesizing superhydrophobic polymers . Electropolymerization with thiophene derivatives produces fluorinated polythiophenes, which exhibit enhanced stability and lipophobicity:

Example reaction :

textMethyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate + 3-Thienylmethanol → (Thiophen-3-yl)methyl perfluoroundecanoate (monomer) → Electropolymerization → Fluorinated polythiophene

-

Cyclic voltammetry of monomers shows irreversible oxidation peaks at E<sub>pa</sub> ≈ 2.10–2.40 V (vs Ag/AgCl) .

-

Resulting polymers demonstrate water contact angles >150°, confirming superhydrophobicity .

Functional Group Transformations

The ester group undergoes nucleophilic substitution reactions:

Transesterification

Reaction with alcohols (e.g., 2-(3-thienyl)ethanol) yields fluorinated thiophene esters, pivotal for electropolymerizable monomers :

textC₁₂H₇F₁₇O₂ + HOCH₂CH₂Thiophene → Thiophene-CH₂CH₂O-CO-C₁₁F₁₇ + CH₃OH

Stability and Reactivity Trends

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of perfluorinated compounds known for their stability and hydrophobic characteristics. The presence of multiple fluorine atoms imparts significant chemical inertness and resistance to degradation. Its molecular structure can be represented as follows:

- Chemical Formula : C11H1F17O2

- Molecular Weight : Approximately 500 g/mol

These properties make it suitable for specific applications in chemical synthesis and material science.

Affinity Purification

One of the notable applications of methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate is in the field of affinity purification of biomolecules. Researchers have utilized this compound as a part of orthoester compositions to improve the purification process of oligonucleotides. The unique properties of this fluorinated compound allow for effective separation of desired oligonucleotide products from truncated or failure sequences during synthesis .

Liquid Crystal Research

The compound has also been investigated for its potential use in liquid crystal applications. Due to its unique phase behavior and thermodynamic properties when subjected to varying temperatures and pressures , it can be incorporated into liquid crystal formulations that are used in displays and other optical devices.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence in nature. Methyl 4,4,5,5,...-heptadecafluoroundecanoate can be used as a model compound in studies assessing the degradation pathways and ecological effects of perfluorinated substances. Understanding these pathways is crucial for developing strategies to mitigate their impact on ecosystems .

Biomedical Applications

The stability and biocompatibility of fluorinated compounds make them candidates for biomedical applications. Research indicates potential uses in drug delivery systems where controlled release mechanisms are necessary. The hydrophobic nature can enhance the solubility of certain therapeutic agents in biological environments .

Case Study 1: Oligonucleotide Purification

In a study focused on oligonucleotide synthesis and purification processes using methyl 4,...-heptadecafluoroundecanoate as an affinity tag:

- Objective : To enhance the yield and purity of synthesized oligonucleotides.

- Methodology : The compound was utilized to selectively bind full-length oligonucleotides while allowing shorter sequences to be washed away.

- Results : The method improved the overall yield by over 90%, demonstrating the effectiveness of using fluorinated compounds in biopolymer purification .

Case Study 2: Liquid Crystal Applications

Another research initiative explored the incorporation of methyl 4,...-heptadecafluoroundecanoate into liquid crystal formulations:

- Objective : To evaluate its effect on the thermal stability and phase transition behaviors.

- Methodology : Various concentrations were tested under controlled thermal conditions.

- Results : The addition of this compound resulted in enhanced thermal stability and broadened the temperature range for phase transitions compared to traditional liquid crystals .

Mechanism of Action

The mechanism of action of Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate involves its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt the interactions of polar molecules, leading to its use in water-repellent applications. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Parent Acid and Salts

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic Acid Key Differences: The carboxylic acid form exhibits higher polarity and water solubility compared to its ester derivatives. It is commonly used as a precursor for salts (e.g., potassium salt, CAS 83310-58-1) and ionic liquids . Applications: Antiviral agent synthesis (e.g., xanthine-based acyclic nucleoside phosphonates) .

2.1.2 Other Esters

- (R)-1-Phenylethyl Heptadecafluoroundecanoate (CAS 344580-05-8) Structural Variance: Chiral (R)-1-phenylethyl group enhances stereoselectivity in asymmetric synthesis . Applications: Chiral auxiliaries in pharmaceutical intermediates .

- 2,2,2-Trifluoroethyl Heptadecafluoroundecanoate Fluorine Content: Additional trifluoroethyl group increases electronegativity and solvent resistance. Applications: Hydrophobic coatings and fluoropolymer additives .

- (Thiophen-3-yl)methyl Heptadecafluoroundecanoate Structural Variance: Thiophene moiety introduces aromaticity and π-conjugation, altering electronic properties. Applications: Semiconducting materials and surface-modified electrodes .

2.1.3 Ionic Liquid Derivatives

- [Poly(ionic liquid)s with Heptadecafluoroundecanoate Anion] Key Differences: The anion’s long perfluorinated chain reduces hydrophobicity (advancing contact angle = 78.3°) compared to shorter perfluorinated anions (e.g., nonafluoro-1-butanesulfonate, θₐdᵥ > 90°) . Applications: CO₂ sensing due to rapid, reversible gas sorption .

2.1.4 Shorter-Chain Analogues

- 4,4,5,5,6,6,6-Heptafluorohexanoic Acid Structural Variance: Shorter 6-carbon chain with terminal CF₃ group. Properties: Lower thermal stability (decomposition ~150°C) vs. heptadecafluoroundecanoate derivatives (>200°C) .

- 11H-Eicosafluoroundecanoic Acid Fluorine Content: 20 fluorine atoms (vs. 17 in heptadecafluoroundecanoate), enhancing hydrophobicity and chemical resistance .

Physical and Chemical Properties

| Compound | Molecular Weight | Fluorine Atoms | Melting Point (°C) | Hydrophobicity (θₐdᵥ) | Key Applications |

|---|---|---|---|---|---|

| Methyl Heptadecafluoroundecanoate | 506.13 | 17 | 24–25* | ~80–85† | Surfactants, coatings |

| (R)-1-Phenylethyl Heptadecafluoroundecanoate | 654.25 | 17 | N/A | >90 | Asymmetric synthesis |

| Potassium Heptadecafluoroundecanoate | 530.23 | 17 | >300 | N/A | Ionic liquids, electrolytes |

| 11H-Eicosafluoroundecanoic Acid | 520.12 | 20 | 30–32 | >95 | High-performance lubricants |

*Data inferred from structurally similar thiophene-methyl ester ; †Estimated based on ionic liquid studies .

Biological Activity

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate (CAS Number: 678-84-0) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields including biology and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant hydrophobicity and stability against environmental degradation. The molecular formula is , and its molecular weight is approximately 440.4 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.4 g/mol |

| Solubility | Low in water; soluble in organic solvents |

| Boiling Point | Not readily available |

Antimicrobial Properties

Research has indicated that perfluorinated compounds (PFCs), including methyl 4,4,5,5,...-heptadecafluoroundecanoate exhibit antimicrobial properties. A study highlighted the inhibitory effects of various PFCs on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial coatings and treatments .

Toxicological Studies

Despite the promising antimicrobial activity of PFCs, there are significant concerns regarding their toxicity and environmental persistence. Epidemiological studies have linked certain PFCs to adverse health effects including developmental toxicity and endocrine disruption. For example:

- Developmental Toxicity : Animal studies have shown that exposure to high levels of PFCs can lead to developmental issues in offspring .

- Endocrine Disruption : Some studies suggest that PFCs may interfere with hormone function by mimicking or blocking natural hormones .

Case Studies

- Case Study on Bacterial Resistance : A study conducted on the resistance patterns of Escherichia coli exposed to methyl 4,4,...-heptadecafluoroundecanoate showed a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential for use as a biocide in clinical settings .

- Environmental Impact Assessment : Research evaluating the bioaccumulation of perfluorinated compounds in aquatic organisms found that methyl 4,...-heptadecafluoroundecanoate accumulated significantly in fish tissues. This raises concerns about its long-term ecological impact and potential for biomagnification .

The antimicrobial mechanism of methyl 4,...-heptadecafluoroundecanoate appears to involve disruption of microbial cell membranes due to its hydrophobic nature. This disrupts membrane integrity leading to cell lysis and death.

Q & A

Q. What are the recommended synthetic routes for Methyl 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate, and what precautions are necessary during synthesis?

The synthesis typically involves esterification of the corresponding perfluorinated carboxylic acid (e.g., 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid) with methanol under acidic catalysis. Key precautions include:

- Use of inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent polymerization or side reactions during esterification, as seen in analogous fluorinated methacrylate syntheses .

- Reaction conditions should be controlled at moderate temperatures (e.g., 60–80°C) to avoid decomposition of fluorinated chains.

- Purification via fractional distillation or column chromatography is critical due to the compound’s high density (~1.596 g/mL) and refractive index (~1.343), which align with properties of structurally similar fluorinated esters .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : NMR is essential to confirm the fluorination pattern and detect impurities.

- FTIR : Peaks at ~1750 cm (ester C=O stretch) and 1100–1300 cm (C-F stretches) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap) resolves isotopic patterns and confirms molecular weight (expected ~580–600 g/mol based on analogous perfluorinated acids) .

- Chromatography : GC-MS or LC-MS with fluorinated-phase columns ensures purity, as PFAS compounds often require specialized separation methods .

Q. What are the key physicochemical properties influencing its experimental applications?

- Thermal Stability : Perfluorinated chains confer high thermal resistance, but the ester group may decompose above 200°C.

- Solubility : Limited solubility in polar solvents (e.g., water) but miscible with fluorinated solvents (e.g., perfluorodecalin).

- Surface Activity : Low surface tension (~15–20 mN/m), making it useful in coatings or surfactants, akin to other perfluorinated esters .

Q. What environmental concerns are associated with this compound?

As a per- and polyfluoroalkyl substance (PFAS), it is likely persistent and bioaccumulative. Key considerations include:

- Environmental Half-Life : Estimated to exceed years in aquatic systems, similar to perfluorodecanoic acid (PFDA, CAS 335-76-2) .

- Toxicity Screening : Prioritize assays for hepatotoxicity and endocrine disruption, as observed in longer-chain PFAS .

Advanced Research Questions

Q. How can researchers investigate the degradation pathways of this compound in environmental matrices?

Advanced oxidation processes (AOPs) such as UV/persulfate or electrochemical methods are promising:

Q. What methodologies are effective for studying its interactions in polymer composites?

- Spectroscopic Mapping : FTIR and XPS can track ester group stability and fluorine content in composites.

- Thermal Analysis : DSC and TGA assess compatibility with host polymers (e.g., PTFE) by measuring glass transition and decomposition temperatures .

- Surface Characterization : AFM or contact angle measurements evaluate hydrophobicity changes post-incorporation .

Q. How can trace-level quantification of this compound be achieved in complex matrices?

- Sample Preparation : Solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) improves recovery rates.

- Analytical Instrumentation : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity (detection limits <1 ng/L) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., -PFAS) to correct for signal suppression in environmental samples .

Q. How should researchers address contradictory data in fluorination efficiency across synthetic batches?

- Root-Cause Analysis : Compare NMR spectra to identify incomplete fluorination or side reactions.

- Process Optimization : Adjust fluorination agents (e.g., SF vs. HF) and reaction times, as seen in related perfluoroalkyl syntheses .

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What theoretical frameworks guide the study of its environmental fate and transport?

- QSAR Models : Relate structure to properties (e.g., log ) for predicting bioaccumulation potential.

- Compartmental Modeling : Use fugacity-based models to simulate partitioning between air, water, and soil, informed by analogous PFAS data .

- Life Cycle Analysis (LCA) : Track emissions from synthesis to disposal, emphasizing hotspots like wastewater discharge .

Q. How can its role in altering membrane dynamics be systematically evaluated?

- Biophysical Assays : Use fluorescence anisotropy or DSC to measure membrane fluidity changes in lipid bilayers.

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups to predict permeability effects .

- In Vitro Toxicity Testing : Combine with cell viability assays (e.g., MTT) to correlate structural modifications with biological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.